molecular formula C28H22O2 B2675497 1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one CAS No. 21879-03-8

1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one

Cat. No.: B2675497
CAS No.: 21879-03-8
M. Wt: 390.482
InChI Key: XXCZIJRSDSZOPY-UHFFFAOYSA-N
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Description

1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one (CAS 21879-03-8) is a high-purity organic compound supplied for advanced chemical and materials science research. This compound, with the molecular formula C₂₈H₂₂O₂ and a molecular weight of 390.47 g/mol , features a complex biacenaphthylene core structure. The presence of acetyl groups on the scaffold makes it a potential candidate for use as a building block in the synthesis of more complex organic materials and ligands for coordination chemistry . Its structural characteristics, including a planar polyaromatic system, suggest potential applicability in the development of organic semiconductors, light-emitting materials, or as a precursor for catalytic systems. As a diketone-functionalized polycyclic hydrocarbon, it offers multiple sites for further chemical modification, enabling researchers to explore its properties in supramolecular assembly and polymer chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. For specific applications and mechanism of action, please consult the scientific literature.

Properties

IUPAC Name

1-[6-(6-acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c1-15(29)21-11-7-17-3-5-19-9-13-23(27(21)25(17)19)24-14-10-20-6-4-18-8-12-22(16(2)30)28(24)26(18)20/h7-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZIJRSDSZOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2CCC3=C2C1=C(C=C3)C4=C5C(=CC=C6C5=C(CC6)C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{6’-acetyl-1H,1’H,2H,2’H-[5,5’-biacenaphthylene]-6-yl}ethan-1-one involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and may involve high temperatures and pressures to achieve the desired product. Industrial production methods often utilize large-scale reactors and continuous flow processes to ensure efficiency and yield.

Chemical Reactions Analysis

1-{6’-acetyl-1H,1’H,2H,2’H-[5,5’-biacenaphthylene]-6-yl}ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. Industrial applications include its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{6’-acetyl-1H,1’H,2H,2’H-[5,5’-biacenaphthylene]-6-yl}ethan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Key Structural Features
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target compound 5,5'-Biacenaphthylene Acetyl at 6 and 6' positions C₂₆H₁₈O₂ 362.42
1-(6-Hydroxy-2-naphthyl)ethan-1-one Naphthalene Acetyl at C2, hydroxyl at C6 C₁₂H₁₀O₂ 186.21
1-(6-Methylpyridin-2-yl)ethan-1-one Pyridine Acetyl at C2, methyl at C6 C₈H₉NO 135.16
1-(5-Methyl-1H-indol-6-yl)ethan-1-one Indole Acetyl at C6, methyl at C5 C₁₁H₁₁NO 173.21

Key Observations :

  • Acetyl groups in the target compound introduce electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in 1-(6-hydroxy-2-naphthyl)ethan-1-one .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data
Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Polarity) Fluorescence λ_max (nm)
Target compound Not reported ~1.3 (estimated) Low in polar solvents ~400–450 (estimated)
1-(6-Hydroxy-2-naphthyl)ethan-1-one 370.1 1.213 Moderate in polar solvents 350–380
1-(6-Methylpyridin-2-yl)ethan-1-one Not reported ~1.1 (estimated High in polar solvents Not reported

Key Observations :

  • The target compound’s higher molecular weight and rigid structure likely reduce solubility in polar solvents compared to smaller analogs like 1-(6-methylpyridin-2-yl)ethan-1-one .
  • Fluorescence emission is expected to redshift relative to naphthalene derivatives due to extended conjugation .

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